molecular formula C7H3BrF4O B597508 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol CAS No. 1224604-17-4

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Cat. No. B597508
CAS RN: 1224604-17-4
M. Wt: 258.998
InChI Key: ASJWBFQGKNTKGX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a chemical compound that can be used as a starting material for the synthesis of other compounds . It is a white to yellow to yellow-brown powder or crystals .


Molecular Structure Analysis

The molecular formula of this compound is C7H3BrF4O . The structure includes a phenol group (a benzene ring with a hydroxyl group), a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259 . It is a white to yellow to yellow-brown powder or crystals . Its density is 1.8±0.1 g/cm3, and it has a boiling point of 203.4±35.0 °C at 760 mmHg . It has a vapour pressure of 0.2±0.4 mmHg at 25°C and an enthalpy of vaporization of 45.8±3.0 kJ/mol .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, these compounds are explored for their reactivity and potential in synthesizing novel organic molecules. For example, the fluorination of bromo-dimethylphenol derivatives using xenon difluoride highlights a method to introduce fluorine atoms into complex molecules, contributing to the field of halogen chemistry and expanding the toolbox for synthesizing halogenated aromatic compounds (Koudstaal & Olieman, 2010). Additionally, the synthesis of intensely fluorescent azobenzenes, including those with bromo and fluoro groups, showcases the potential of these compounds in developing new materials for imaging and staining applications in biological contexts (Yoshino et al., 2010).

Computational Chemistry and Material Science

Computational studies provide insights into the electronic and structural properties of bromo-fluoro-phenol derivatives, revealing their potential as ligands in metal complexes and their electronic characteristics for materials science applications. For instance, DFT computational studies on related compounds elucidate their molecular structure and properties, offering a basis for designing new materials and catalysts (Tanak, 2019). Moreover, research on the functionalization of halogenated quinolines demonstrates the versatility of these compounds in synthesizing complex organometallic structures, which could have implications in creating new materials and pharmaceuticals (Marull & Schlosser, 2004).

Biocatalysis and Environmental Science

Innovations in biocatalysis showcase the utility of bromo-fluoro-phenol compounds in environmentally friendly chemical synthesis. For example, the biocatalytic trifluoromethylation of unprotected phenols represents a significant advancement in incorporating trifluoromethyl groups into organic molecules, highlighting a sustainable approach to modifying phenolic compounds for various applications, including agrochemicals and pharmaceuticals (Simon et al., 2016).

Advanced Materials and Nanotechnology

The synthesis and characterization of novel poly(arylene ether)s based on fluoro and trifluoromethylphenyl compounds underline the importance of these materials in developing high-performance polymers with exceptional thermal stability and solubility in organic solvents. Such materials are crucial for advanced engineering applications, including electronics and aerospace industries (Salunke, Ghosh, & Banerjee, 2007).

Safety and Hazards

This compound is considered hazardous. It may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJWBFQGKNTKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269022
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1224604-17-4
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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